

An In-depth Technical Guide on the Thermodynamic Properties of Pentafluoropropene Isomers

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Compound of Interest

Compound Name: (Z)-1,2,3,3,3-Pentafluoropropene

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This technical guide provides a comprehensive overview of the thermodynamic properties of key pentafluoropropene isomers: 1,2,3,3,3-pentafluoropropene (HFO-1225ye), 1,1,3,3,3-pentafluoropropene (HFO-1225zc), and 1,1,2,3,3-pentafluoropropene (HFO-1225yc). These compounds are of significant interest as next-generation refrigerants, propellants, and building blocks in chemical synthesis due to their low global warming potential. A thorough understanding of their thermodynamic behavior is crucial for the design and optimization of systems utilizing these fluorinated olefins.

Core Thermodynamic Properties

The fundamental thermodynamic properties of these isomers dictate their performance in various applications. Key parameters include molecular weight, boiling point, enthalpy of formation, entropy, specific heat capacity, and vapor pressure.

General Properties

A summary of the fundamental physical properties of the pentafluoropropene isomers is provided in Table 1.

Property	HFO-1225ye (Z-isomer)	HFO-1225ye (E-isomer)	HFO-1225zc	HFO-1225yc
Chemical Name	(Z)-1,2,3,3,3-Pentafluoropropene	(E)-1,2,3,3,3-Pentafluoropropene	1,1,3,3,3-Pentafluoropropene	1,1,2,3,3-Pentafluoropropene
Molecular Formula	C ₃ HF ₅	C ₃ HF ₅	C ₃ HF ₅	C ₃ HF ₅
Molecular Weight (g/mol)	132.03[1]	132.033[2]	132.03[3][4]	132.033
Normal Boiling Point (°C)	-21[5]	-18.5[2]	-21[6]	1-2

Enthalpy, Entropy, and Specific Heat

Experimental data for the standard enthalpy of formation, standard entropy, and specific heat capacity of these specific isomers are not readily available in the public domain. However, for HFO-1225zc, calculated thermodynamic properties using the Joback method are presented in Table 2. It is important to note that these are estimations and experimental verification is required for high-precision applications.

Property	HFO-1225zc (Calculated)
Standard Gibbs Free Energy of Formation (kJ/mol)	-925.16[3]
Standard Enthalpy of Formation (gas, kJ/mol)	-987.12[3]
Enthalpy of Fusion (kJ/mol)	10.40[3]
Enthalpy of Vaporization (kJ/mol)	16.93[3]

For the isomerization between the (Z) and (E) forms of HFO-1225ye, the following thermodynamic data have been reported:

- Enthalpy of Z to E isomerization: +2.843 (±0.1) kcal/mol

- Entropy of Z to E isomerization: 0.74 eu (entropy units)

The positive enthalpy of isomerization indicates that the (Z) isomer is more thermodynamically stable than the (E) isomer.

Vapor Pressure

Comprehensive experimental vapor pressure data as a function of temperature for all three isomers is limited. For 1,1,1,3,3-pentafluoropropane (R-245fa), a structurally related compound, detailed vapor pressure measurements have been conducted and fitted to the Antoine equation. While not a direct isomer of pentafluoropropene, this data provides insight into the behavior of similar fluorinated propanes.

Experimental Protocols

The determination of thermodynamic properties relies on precise and well-established experimental techniques. The following sections outline the methodologies commonly employed for the key parameters discussed.

Determination of Enthalpy of Formation

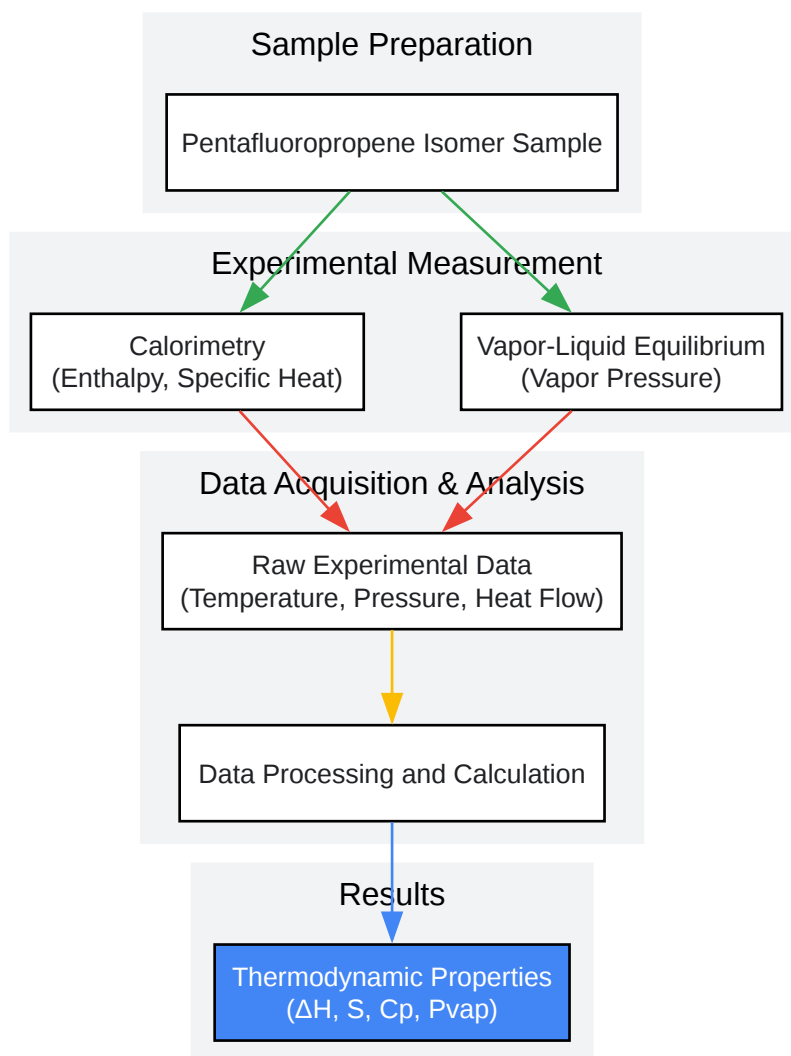
The standard enthalpy of formation (ΔH_f°) of fluorinated organic compounds is most reliably determined using combustion calorimetry.

Methodology: Oxygen Bomb Calorimetry

- **Sample Preparation:** A precise mass of the pentafluoropropene isomer is placed in a sample holder within a high-pressure vessel, known as a "bomb."
- **Combustion:** The bomb is filled with a high pressure of pure oxygen. The combustion is initiated by passing an electric current through a fuse wire in contact with the sample.
- **Temperature Measurement:** The bomb is submerged in a known mass of water in a calorimeter. The temperature of the water is meticulously monitored before and after combustion.
- **Heat Calculation:** The heat released by the combustion reaction is calculated from the temperature rise of the water and the heat capacity of the calorimeter system.

- **Correction to Standard State:** Corrections are applied to account for the heat of combustion of the fuse wire and any incomplete combustion products. The energy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law, with known standard enthalpies of formation for the combustion products (CO_2 , HF, and H_2O).

General Workflow for Thermodynamic Property Determination



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Caption: Experimental workflow for thermodynamic property determination.

Determination of Specific Heat Capacity

The specific heat capacity (C_p) of gaseous refrigerants can be determined using methods such as differential scanning calorimetry (DSC) or classical methods like the continuous-flow calorimeter.

Methodology: Differential Scanning Calorimetry (DSC)

- **Sample and Reference:** A known mass of the gaseous sample is hermetically sealed in a sample pan. An identical empty pan serves as a reference.
- **Controlled Heating:** Both the sample and reference pans are heated at a precisely controlled rate over the desired temperature range.
- **Heat Flow Measurement:** The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Calculation:** The specific heat capacity is calculated from this differential heat flow, the heating rate, and the mass of the sample. A baseline measurement with two empty pans and a calibration with a standard material of known specific heat capacity (e.g., sapphire) are performed to ensure accuracy.

Determination of Vapor Pressure

Vapor pressure is a critical property for refrigerants and can be measured using static or dynamic methods. The static method is widely used for its accuracy.

Methodology: Static Vapor Pressure Measurement

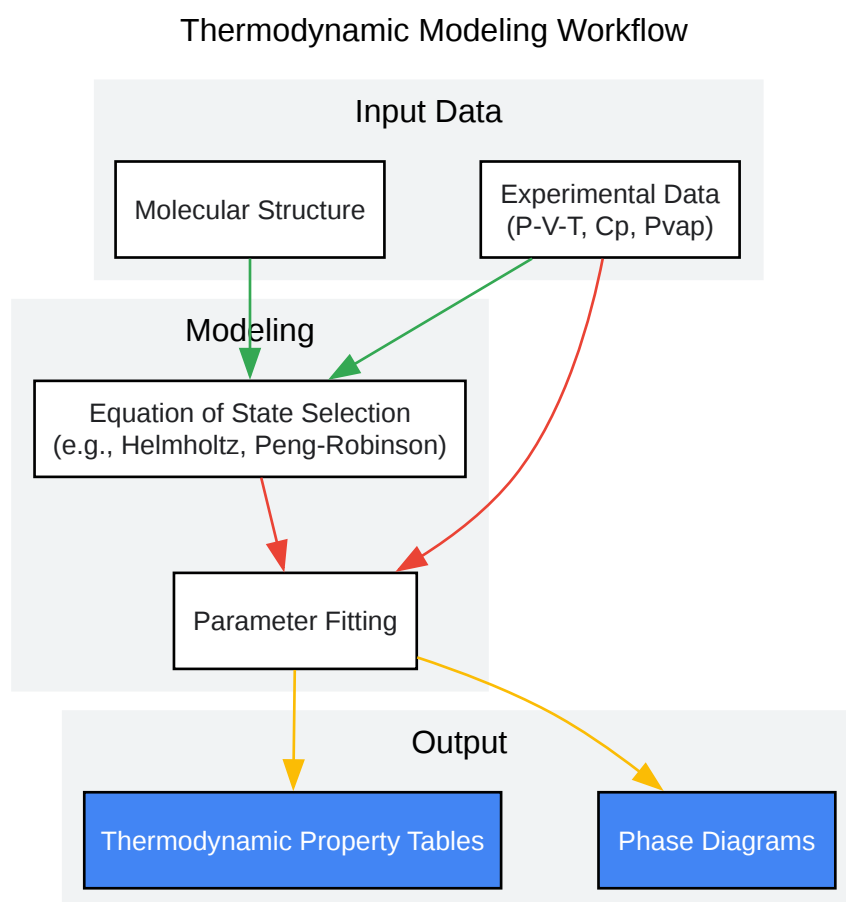
- **Sample Degassing:** A pure sample of the pentafluoropropene isomer is placed in a thermostatically controlled equilibrium cell. The sample is thoroughly degassed to remove any dissolved air or other non-condensable gases.
- **Temperature Control:** The temperature of the equilibrium cell is precisely controlled and measured using a calibrated thermometer.
- **Pressure Measurement:** The system is allowed to reach thermal and phase equilibrium, at which point the pressure of the vapor phase is measured using a high-precision pressure

transducer.

- **Data Collection:** Vapor pressure measurements are taken at various temperatures to establish the vapor pressure curve. The data is often fitted to a vapor pressure equation, such as the Antoine or Wagner equation, to allow for interpolation.

Modeling of Thermodynamic Properties

In addition to experimental measurements, thermodynamic properties of refrigerants are often modeled using equations of state (EoS). Common models include the Martin-Hou, Peng-Robinson, and Helmholtz energy equations of state. These models, when properly formulated and fitted with experimental data, can accurately predict a wide range of thermodynamic properties over various conditions of temperature and pressure.



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Caption: Workflow for thermodynamic property modeling.

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